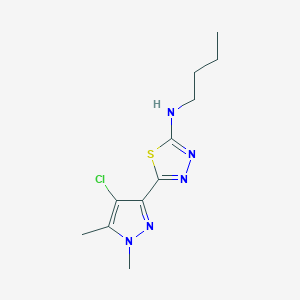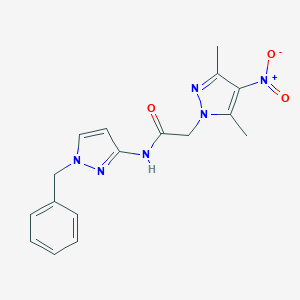
N-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as BCT, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. BCT belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood; however, it is believed to act through multiple pathways. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their DNA replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to their death. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potent cytotoxic activity against cancer cells. This makes this compound a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One possible direction is the development of this compound-based anticancer drugs. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the synthesis of this compound derivatives with improved solubility and potency could also be explored.
Synthesemethoden
The synthesis of N-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrazide with butyl isocyanate and carbon disulfide in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been widely studied for its potential in various research applications, including as an anticancer agent, antimicrobial agent, and antifungal agent. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess antimicrobial activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans.
Eigenschaften
Molekularformel |
C11H16ClN5S |
|---|---|
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
N-butyl-5-(4-chloro-1,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H16ClN5S/c1-4-5-6-13-11-15-14-10(18-11)9-8(12)7(2)17(3)16-9/h4-6H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
XOVMUGODQTUFIZ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(S1)C2=NN(C(=C2Cl)C)C |
Kanonische SMILES |
CCCCNC1=NN=C(S1)C2=NN(C(=C2Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
